Sulfo-Cyanine5.5 maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

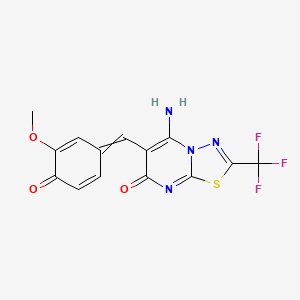

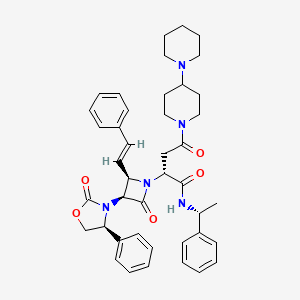

Sulfo-Cyanine5.5 maleimide is a water-soluble, far-red emitting dye that is highly hydrophilic due to the presence of sulfo groups. This compound is a thiol-reactive maleimide derivative of sulfo-Cyanine5.5, making it ideal for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . It is spectrally similar to other near-infrared dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sulfo-Cyanine5.5 maleimide typically involves the reaction of sulfo-Cyanine5.5 with maleimide. The maleimide group is highly selective towards thiols, reacting efficiently to form stable thioether bonds . The reaction conditions generally include:

Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for compounds with low aqueous solubility.

Buffer: Degassed buffer solutions such as phosphate-buffered saline (PBS), Tris, or HEPES at pH 7-7.5.

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

Temperature: Room temperature or 4°C overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to mix sulfo-Cyanine5.5 and maleimide under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Sulfo-Cyanine5.5 maleimide primarily undergoes:

Substitution Reactions: Reacts with thiol groups to form stable thioether bonds.

Addition Reactions: Maleimide group adds to thiol groups in proteins and peptides.

Common Reagents and Conditions

Reagents: Thiol-containing compounds, TCEP, DMSO, DMF.

Conditions: pH 6.5-7.5, room temperature or 4°C overnight .Major Products

The major product formed is a thioether bond between this compound and the thiol group of the target molecule .

Applications De Recherche Scientifique

Sulfo-Cyanine5.5 maleimide is widely used in various scientific research fields:

Chemistry: Used for labeling thiol-containing molecules for fluorescence detection.

Biology: Employed in protein and peptide labeling for imaging and tracking.

Medicine: Utilized in diagnostic imaging and therapeutic monitoring.

Industry: Applied in the development of fluorescent probes and sensors.

Mécanisme D'action

Sulfo-Cyanine5.5 maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group specifically reacts with reduced thiols at pH 6.5-7.5, forming a covalent bond that is stable under physiological conditions . This reaction is highly selective and efficient, making it ideal for labeling sensitive biomolecules .

Comparaison Avec Des Composés Similaires

Sulfo-Cyanine5.5 maleimide is unique due to its high water solubility and far-red emission. Similar compounds include:

Alexa Fluor 680: Similar spectral properties but different chemical structure.

DyLight 680: Another near-infrared dye with comparable applications.

IRDye 680: Used for similar labeling purposes but with distinct chemical properties.

This compound stands out for its excellent water solubility and minimal autofluorescence, making it highly suitable for biological applications .

Propriétés

Numéro CAS |

2183440-58-4 |

|---|---|

Nom IUPAC |

N/A |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)